![molecular formula C28H46N2S B12554792 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol CAS No. 175921-30-9](/img/structure/B12554792.png)
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of the octyl group and the thiol group. Common reagents used in these reactions include pyridine derivatives, alkyl halides, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes .
Análisis De Reacciones Químicas
Types of Reactions
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine rings or the thiol group.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives. These products can be further utilized in various applications, including material science and pharmaceuticals .
Aplicaciones Científicas De Investigación
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol involves its interaction with molecular targets through its thiol group and pyridine rings. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 10-[4-(1-Hexylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- 10-[4-(1-Decylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- 10-[4-(1-Dodecylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
Uniqueness
Compared to similar compounds, 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol stands out due to its specific octyl group, which imparts unique hydrophobic properties and influences its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and binding characteristics .
Propiedades
Número CAS |
175921-30-9 |
|---|---|
Fórmula molecular |
C28H46N2S |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
10-[4-(1-octylpyridin-4-ylidene)pyridin-1-yl]decane-1-thiol |
InChI |
InChI=1S/C28H46N2S/c1-2-3-4-5-10-13-20-29-22-16-27(17-23-29)28-18-24-30(25-19-28)21-14-11-8-6-7-9-12-15-26-31/h16-19,22-25,31H,2-15,20-21,26H2,1H3 |
Clave InChI |
YXIFRRGFWGUFDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCCCCS)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



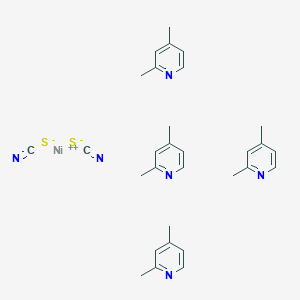
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
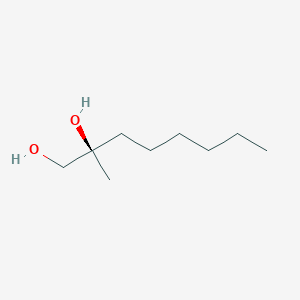
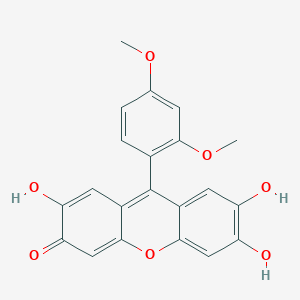
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
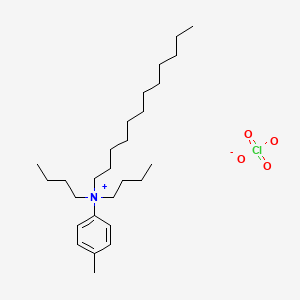
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
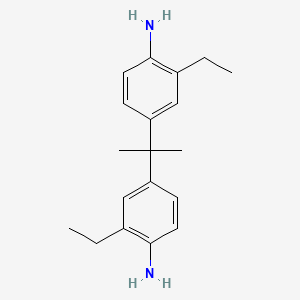
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)


